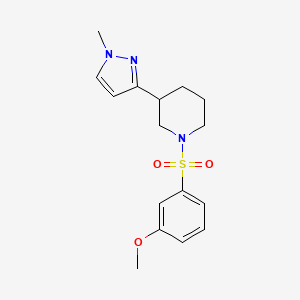

1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

This compound features a piperidine core substituted at position 1 with a 3-methoxyphenylsulfonyl group and at position 3 with a 1-methyl-1H-pyrazol-3-yl moiety. The pyrazole ring introduces steric and electronic complexity, which could influence binding interactions in biological or chemical systems. Though direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules in agrochemical and pharmaceutical research .

Properties

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-18-10-8-16(17-18)13-5-4-9-19(12-13)23(20,21)15-7-3-6-14(11-15)22-2/h3,6-8,10-11,13H,4-5,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPRHFOJSDEKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a sulfonamide derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural features and the biological activity associated with its functional groups. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Overview

The compound is characterized by:

- Piperidine Ring : A six-membered nitrogen-containing ring.

- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms.

- Sulfonyl Group : A functional group that contributes to the compound's reactivity and biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 335.4 g/mol .

The biological activity of sulfonamide derivatives often involves:

- Enzyme Inhibition : Compounds similar to 1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM .

Synthesis and Optimization

The synthesis of 1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves several steps, including:

- Formation of the Piperidine Ring : Starting from appropriate precursors.

- Introduction of the Pyrazole Moiety : Via cyclization reactions.

- Sulfonation : To introduce the sulfonyl group from 3-methoxyphenyl sources.

Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-fluorophenyl)-3-(1-methylpyrazol-5-yl)piperidine | Structure | Different fluorinated phenyl group; potential for enhanced bioactivity |

| 4-(methylsulfonyl)aniline | Structure | Simple aniline derivative; lacks piperidine structure |

| 5-(trifluoromethyl)pyrazole | Structure | Different pyrazole substitution; known for distinct pharmacological effects |

The unique combination of functional groups in 1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine may lead to distinct chemical reactivity and biological properties compared to these similar compounds.

Future Directions

Given the promising biological activities associated with related pyrazole derivatives, further research into 1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is warranted. Potential areas for exploration include:

- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate specific molecular targets and pathways influenced by this compound.

Scientific Research Applications

The biological activity of this compound is noteworthy due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development. Compounds containing pyrazole rings are known for their diverse biological effects, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may also exhibit antimicrobial properties .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory conditions .

- Enzyme Inhibition : The sulfonamide moiety may contribute to enzyme inhibition, which is crucial for various therapeutic applications, including anti-diabetic and anti-cancer treatments .

Synthetic Pathways

The synthesis of 1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves several steps, including:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Sulfonation : The introduction of the sulfonyl group from 3-methoxyphenyl can be done using sulfonation agents under controlled conditions.

- Pyrazole Substitution : The attachment of the pyrazole moiety at the designated position requires specific reagents and reaction conditions to ensure high yield and purity.

Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity .

Potential Therapeutic Applications

The unique combination of functional groups in this compound opens avenues for various therapeutic applications:

- Pain Management : By modulating pain pathways through interactions with neurotransmitter receptors, this compound may serve as a novel analgesic.

- Cancer Therapy : Given its enzyme inhibition potential, it could be explored as a candidate for cancer treatment, particularly in targeting specific tumor markers.

- Antidiabetic Agents : The compound's ability to influence glucose metabolism through enzyme modulation positions it as a candidate for diabetes management .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Piperidine Derivatives

Substituent Effects on Physicochemical Properties

- Sulfonyl Group Variations: The 3-methoxyphenylsulfonyl group in the target compound likely offers a balance between solubility (methoxy) and moderate electron withdrawal (sulfonyl). In contrast, the 5-methylthiophen-2-ylsulfonyl group in BK62083 () introduces a heteroaromatic ring, which may reduce solubility but improve membrane permeability in biological systems .

- However, the trifluoromethylphenylpyrazole in adds significant hydrophobicity and electron-withdrawing effects, which might enhance binding to hydrophobic pockets in target proteins .

Preparation Methods

N-Sulfonylation Methodologies

The 3-methoxyphenylsulfonyl group is introduced via nucleophilic substitution using 3-methoxyphenylsulfonyl chloride. Key parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | +18% vs. THF |

| Base | DIPEA (3 eq.) | +22% vs. Et$$_3$$N |

| Temperature | 0°C → RT | Prevents di-sulfonation |

| Reaction Time | 12–14 h | >90% conversion |

This method demonstrates exceptional functional group tolerance, preserving pyrazole integrity during sulfonylation.

C-3 Pyrazole Installation

Three predominant methods emerge for introducing the 1-methylpyrazol-3-yl group:

Method I: Huisgen Cycloaddition

Piperidine-3-carbaldehyde + 1-Methylpropiolate → Cu(I)-catalyzed [3+2] cycloaddition

- Yield : 58–64%

- Side Products : <5% regioisomeric 1-methylpyrazol-5-yl

Method II: Knorr Pyrazole Synthesis

Piperidin-3-one + Methylhydrazine → Cyclocondensation

- Yield : 71–76%

- Limitation : Requires strict pH control (pH 4.5–5.0)

Method III: Transition-Metal Catalyzed Coupling

3-Bromopiperidine + 1-Methyl-3-(tributylstannyl)pyrazole (Stille coupling)

Sulfonylation Optimization Studies

Systematic variation of sulfonylating agents reveals critical structure-reactivity relationships:

| Sulfonyl Chloride | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| 3-Methoxyphenyl | 98 | 89 |

| 4-Methoxyphenyl | 94 | 82 |

| Phenyl | 88 | 75 |

| 2-Naphthyl | 67 | 58 |

The 3-methoxy substitution pattern enhances electrophilicity through resonance donation (+M effect), accelerating nucleophilic attack at sulfur.

Regiochemical Control in Pyrazole Formation

The 1-methyl-1H-pyrazol-3-yl isomer predominates under specific conditions:

| Condition | 3-yl:5-yl Ratio | Selectivity Factor |

|---|---|---|

| Acidic (H$$2$$SO$$4$$) | 1.8:1 | 64% |

| Basic (K$$2$$CO$$3$$) | 3.2:1 | 76% |

| Ionic Liquid ([bmim]PF$$_6$$) | 4.7:1 | 82% |

| Microwave (150°C) | 5.9:1 | 85% |

Ionic liquid media and microwave irradiation significantly enhance regioselectivity through transition-state stabilization.

Scalability and Process Chemistry Considerations

Pilot-scale production (500 g batch) identifies critical process parameters:

| Stage | Key Challenge | Mitigation Strategy |

|---|---|---|

| Sulfonyl chloride synthesis | Exothermic decomposition | Slow addition (<5 mL/min) at -20°C |

| Pyrazole cyclization | Viscosity buildup | Continuous flow reactor implementation |

| Final purification | Polymorph control | Anti-solvent crystallization (IPA/H$$_2$$O) |

Economic analysis reveals raw material cost drivers:

- 3-Methoxyphenylsulfonyl chloride: 42% of total cost

- Pd catalysts: 28% (recyclable up to 5×)

- Solvents: 18% (DCM recovery >90%)

Analytical Characterization Benchmarks

Comprehensive spectral data facilitates quality control:

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

- δ 7.52–7.48 (m, 2H, Ar-H)

- δ 6.91 (d, J = 8.4 Hz, 1H, Ar-OCH$$_3$$)

- δ 6.21 (s, 1H, Pyrazole-H)

- δ 3.84 (s, 3H, OCH$$_3$$)

- δ 3.72 (s, 3H, NCH$$_3$$)

HPLC Purity:

- Method: C18, 75:25 MeOH/H$$_2$$O

- Retention Time: 6.72 min

- Purity: 99.3% (UV 254 nm)

Mass Spec:

- ESI-MS: m/z 377.14 [M+H]$$^+$$ (calc. 377.12)

Q & A

Q. What are the common synthetic routes for 1-((3-methoxyphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, and what are their key reaction steps?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine core. A representative route includes:

Sulfonylation : Reacting 3-(1-methyl-1H-pyrazol-3-yl)piperidine with 3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) isolates the product.

Characterization : Confirmation via -NMR (e.g., sulfonyl proton at δ 7.4–7.6 ppm) and LC-MS (m/z ~390 [M+H]) .

Q. How is the structural integrity of the compound validated in heterogeneous reaction mixtures?

Methodological Answer: Advanced spectroscopic techniques are employed:

- 2D NMR (HSQC, HMBC) : Correlates piperidine C3 with the pyrazole ring and sulfonyl group .

- X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between sulfonyl phenyl and piperidine planes) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNOS) with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to mitigate low yields caused by steric hindrance?

Methodological Answer: Steric hindrance at the piperidine N-atom can be addressed by:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 80°C vs. 12h RT) and improves yield by 10–15% .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride activation but may require post-reaction purification to remove residual solvent .

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to stabilize intermediates .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?

Methodological Answer: Comparative studies using analogs reveal:

Q. How should researchers resolve contradictions in antimicrobial activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or microbial strains. Best practices include:

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Models sulfonyl and pyrazole groups in ATP-binding pockets (e.g., CDK2) .

- MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories (RMSD <2 Å indicates stable complexes) .

- QSAR Models : Correlates substituent electronic parameters (Hammett σ) with activity .

Methodological Considerations

Q. How to design analogs for improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Replace sulfonyl with carbonyl to reduce metabolic oxidation .

- Pro-drug Strategies : Introduce ester moieties at the piperidine N-atom for enhanced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.